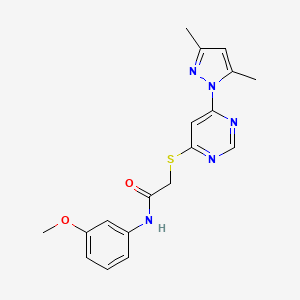

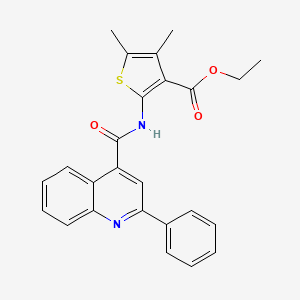

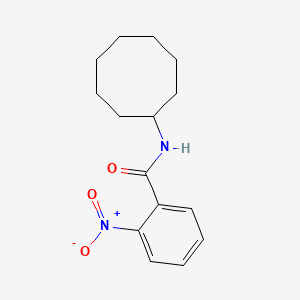

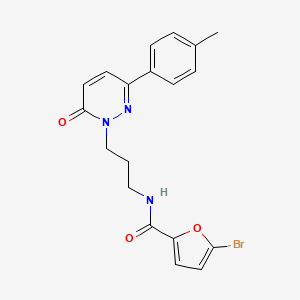

![molecular formula C18H16N4O2 B2964725 1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1189653-22-2](/img/structure/B2964725.png)

1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms in the ring. They are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . Pyrrolo[3,4-d]triazoles are a subclass of triazoles and are fused nitrogen-containing heterocyclic ring systems .

Synthesis Analysis

Triazoles can be synthesized using various methods. One popular method is the Huisgen 1,3-dipolar cycloaddition, which is often performed under ultrasonic assistance for good yields . The synthesis of pyrrolo[3,4-d]triazoles would involve additional steps to construct the fused ring system.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Triazoles are generally stable, aromatic compounds with a strong dipole moment . The specific physical and chemical properties of “1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” would depend on its exact structure.Scientific Research Applications

Drug Discovery and Development

The compound’s unique structure, which includes a 1,2,3-triazole ring, makes it a valuable scaffold in medicinal chemistry. Triazoles are known for their robustness and versatility, often serving as core structures in the development of new pharmaceuticals. This compound could be investigated for its potential as a lead compound in the creation of new drugs, especially considering its stability and the possibility of introducing various functional groups that can enhance biological activity .

Biological Activity Profiling

Due to the presence of both triazole and dione moieties, this compound may exhibit a range of biological activities. It could be used in high-throughput screening assays to identify potential therapeutic targets. The compound’s interactions with various enzymes, receptors, and ion channels could provide insights into its pharmacological potential .

Material Science

The triazole ring system within the compound’s structure suggests it could have applications in material science. Triazoles are known for their application in creating polymers with specific properties, such as thermal stability and mechanical strength. Research could explore the incorporation of this compound into novel polymeric materials .

Supramolecular Chemistry

Triazoles are often used in supramolecular chemistry due to their ability to engage in hydrogen bonding and coordinate with metals. This compound could be a candidate for the development of new supramolecular assemblies, which are useful in creating complex structures for nanotechnology and molecular electronics .

Chemical Biology and Bioconjugation

The compound’s structure is conducive to bioconjugation, where it can be attached to biomolecules for various purposes, including targeted drug delivery, imaging, and diagnostic assays. Its triazole ring can serve as a linker in click chemistry reactions, a popular method for bioconjugation .

Fluorescent Imaging

Compounds containing 1,2,3-triazole rings can exhibit fluorescent properties. This compound could be modified to serve as a fluorescent probe in biological systems, aiding in the visualization of cellular processes and the development of new imaging techniques .

Computational Chemistry

The compound’s structural features make it an interesting subject for computational studies. It can be used to model interactions with biological targets, predict pharmacokinetic properties, and simulate its behavior in various environments. This can accelerate the drug development process by identifying promising modifications before synthesis .

Agrochemical Research

The triazole ring is a common feature in many fungicides and pesticides. This compound could be explored for its agrochemical potential, possibly leading to the development of new products that protect crops from pests and diseases while being safe for the environment .

Mechanism of Action

Target of Action

Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors in the biological system .

Mode of Action

They can bind to various enzymes and receptors in the biological system, leading to different biochemical reactions .

Biochemical Pathways

Triazoles are known to interact with various enzymes and receptors, affecting multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetics involves the movement of the drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

Triazoles are known to show versatile biological activities, indicating that they could have various molecular and cellular effects .

Future Directions

The study of triazoles and their derivatives is a very active area of research, with potential applications in drug discovery, organic synthesis, polymer chemistry, and more . Future research on “1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” could involve further exploration of its synthesis, properties, and potential applications.

properties

IUPAC Name |

3-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-11-8-9-14(10-12(11)2)22-16-15(19-20-22)17(23)21(18(16)24)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXWECWQIVEBPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)

![6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2964651.png)

![ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2964656.png)

![3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2964660.png)

![N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2964661.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2964662.png)

![N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2964665.png)